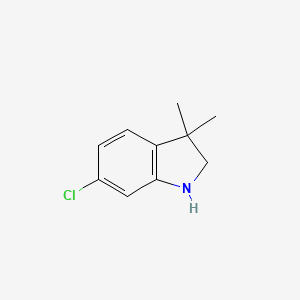
6-Chloro-3,3-dimethylindoline
Descripción general
Descripción
6-Chloro-3,3-dimethylindoline: is a chemical compound belonging to the indoline family, characterized by the presence of a chlorine atom at the sixth position and two methyl groups at the third position of the indoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,3-dimethylindoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-chloroaniline with acetone in the presence of a strong acid catalyst, leading to the formation of the indoline ring. The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-3,3-dimethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Indole derivatives with various functional groups.
Reduction: Reduced forms of the indoline ring.
Substitution: Substituted indoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 6-Chloro-3,3-dimethylindoline is used as a building block in organic synthesis, particularly in the construction of complex indole derivatives. It serves as a precursor for various heterocyclic compounds with potential biological activities .
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown promise as potential therapeutic agents. They are investigated for their antiviral, anticancer, and antimicrobial properties. The compound’s ability to interact with biological targets makes it a valuable candidate for drug development .
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique structural features contribute to the development of materials with specific properties, such as color stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of 6-Chloro-3,3-dimethylindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
6-Chloroindoline: Similar structure but lacks the two methyl groups at the third position.
3,3-Dimethylindoline: Similar structure but lacks the chlorine atom at the sixth position.
6-Bromo-3,3-dimethylindoline: Similar structure but with a bromine atom instead of chlorine at the sixth position.
Uniqueness: 6-Chloro-3,3-dimethylindoline is unique due to the combined presence of the chlorine atom and two methyl groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
6-chloro-3,3-dimethyl-1,2-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGRMKBMBZUJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368462-49-0 | |
| Record name | 6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

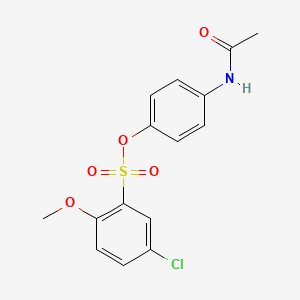
![N-[4-(diethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2761868.png)
![3-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2761870.png)


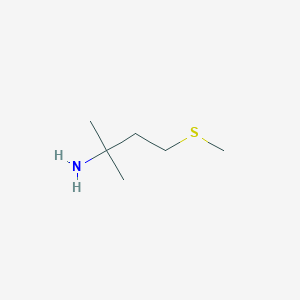
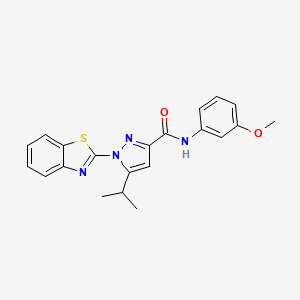
![N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine](/img/structure/B2761877.png)
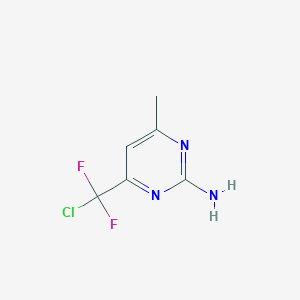
![N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide](/img/structure/B2761881.png)
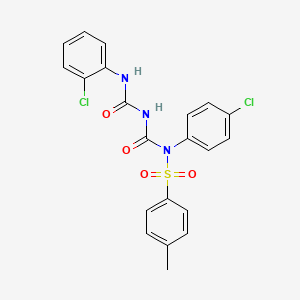
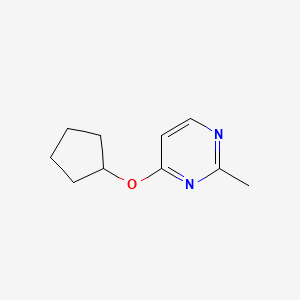
![Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B2761887.png)
